molecular formula C17H20F3NO4 B13007269 (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13007269
M. Wt: 359.34 g/mol
InChI Key: UOAPWTFROWHGSC-QWHCGFSZSA-N
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Description

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethylphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoromethylphenyl halide and a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethylphenyl halide in the presence of a nucleophile such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure but lacks the trifluoromethylphenyl group.

    (2R,4R)-1-(Tert-Butoxycarbonyl)-4-(Trifluoromethyl)Pyrrolidine-2-Carboxylic Acid: Similar structure but with different stereochemistry and substitution pattern.

Uniqueness

The presence of the trifluoromethylphenyl group in (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it distinct from other similar compounds.

Properties

Molecular Formula

C17H20F3NO4

Molecular Weight

359.34 g/mol

IUPAC Name

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-5-4-6-11(7-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13+/m0/s1

InChI Key

UOAPWTFROWHGSC-QWHCGFSZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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